
Rhodium(3+);trisulfate;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of rhodium(III) sulfate hydrate can be achieved through several methods:
Reaction of Rhodium(III) Hydroxide and Sulfuric Acid: This method was first attempted in 1929 and involves reacting rhodium(III) hydroxide with sulfuric acid to produce different hydrates of rhodium(III) sulfate.
Oxidation of Rhodium Metal with Sulfuric Acid: A more efficient method reported in 2016 involves heating rhodium metal with sulfuric acid at 400°C to produce the anhydrous form of rhodium(III) sulfate.
化学反应分析
Rhodium(III) sulfate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Rhodium(III) sulfate can be reduced to rhodium metal or oxidized to higher oxidation states under specific conditions.
Substitution Reactions: It can participate in ligand exchange reactions, where the sulfate ligands are replaced by other ligands.
Dehydration: The compound can lose water molecules upon heating, leading to different hydrated forms.
Common reagents used in these reactions include sulfuric acid, reducing agents like hydrogen, and various ligands for substitution reactions. Major products formed include different hydrated forms of rhodium sulfate and rhodium metal .
科学研究应用
Rhodium(III) sulfate hydrate has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in organic reactions, such as hydrogenation and oxidation.
Electroplating: The compound is used in electroplating to produce highly reflective and corrosion-resistant coatings.
Fuel Cells: Rhodium(III) sulfate is added to platinum electrocatalysts in fuel cells to enhance their performance.
Photocatalysis: It is used in the degradation of dyes and other pollutants through photocatalytic processes.
作用机制
The mechanism by which rhodium(III) sulfate hydrate exerts its effects varies depending on the application:
相似化合物的比较
Rhodium(III) sulfate hydrate can be compared with other similar compounds, such as:
Platinum(II) sulfate: Both compounds are used in catalysis and electroplating, but rhodium(III) sulfate is often preferred for its higher catalytic activity and resistance to corrosion.
Iridium(III) sulfate: Similar to rhodium(III) sulfate, iridium(III) sulfate is used in catalysis and electroplating.
Palladium(II) sulfate: Palladium(II) sulfate is another platinum group metal sulfate used in catalysis.
属性
分子式 |
H2O13Rh2S3 |
|---|---|
分子量 |
512.0 g/mol |
IUPAC 名称 |
rhodium(3+);trisulfate;hydrate |
InChI |
InChI=1S/3H2O4S.H2O.2Rh/c3*1-5(2,3)4;;;/h3*(H2,1,2,3,4);1H2;;/q;;;;2*+3/p-6 |
InChI 键 |
MPJHDLITZOASKY-UHFFFAOYSA-H |
规范 SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Rh+3].[Rh+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


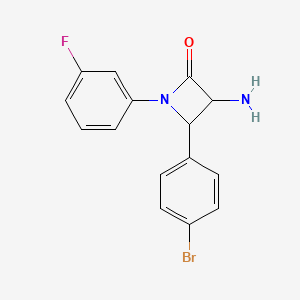
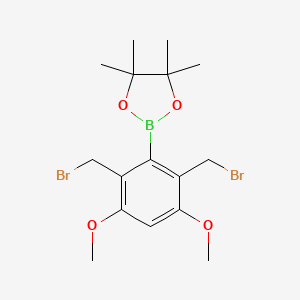
![[4-(5-Hydroxy-2,2-dimethyl-1,3-dioxan-4-yl)-2,2-dimethyl-1,3-dioxan-5-yl]urea](/img/structure/B14788975.png)

![3-Amino-4-(3-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B14788992.png)

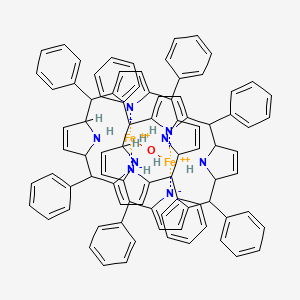
![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Ethoxybenzoic Acid](/img/structure/B14789001.png)
![ethyl (1S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14789003.png)
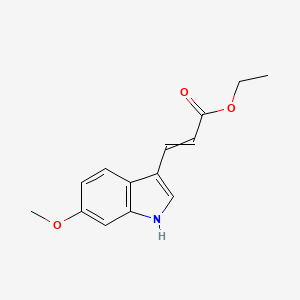
![11,19,21-trihydroxy-22-[(5S)-5-[(5S)-5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid](/img/structure/B14789016.png)
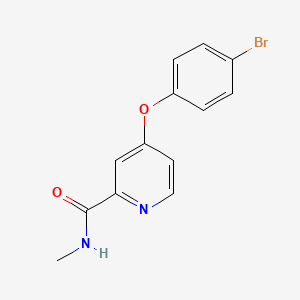
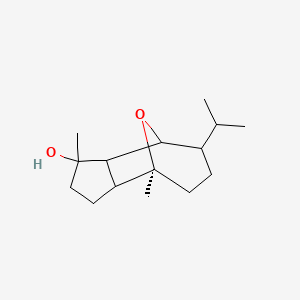
![Butanedioic acid, 1-[2-(dimethylamino)-1-[[2-[2-(3-methoxyphenyl)ethyl]phenoxy]methyl]ethyl] ester](/img/structure/B14789026.png)
